molecular formula C4H8O4 B12393973 (2S,3R)-2,3,4-Trihydroxybutanal-13C-2

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2

Cat. No.: B12393973
M. Wt: 121.10 g/mol
InChI Key: YTBSYETUWUMLBZ-NKJBUKNRSA-N
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Description

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a stereoisomeric compound with significant importance in organic chemistry and biochemistry. It is characterized by its three hydroxyl groups and an aldehyde group, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

Properties

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

IUPAC Name

(2S,3R)-2,3,4-trihydroxy(413C)butanal

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i2+1

InChI Key

YTBSYETUWUMLBZ-NKJBUKNRSA-N

Isomeric SMILES

[13CH2]([C@H]([C@@H](C=O)O)O)O

Canonical SMILES

C(C(C(C=O)O)O)O

Origin of Product

United States

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